molecular formula C23H21N3O3S2 B2721062 4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide CAS No. 923172-52-5

4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2721062
CAS RN: 923172-52-5
M. Wt: 451.56
InChI Key: IOZORKMOSJCEGX-UHFFFAOYSA-N
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Description

The compound “4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . They have been found to have inhibitory activity against COX-1 and COX-2 enzymes .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure activity relationships of these derivatives have been discussed against the target DprE1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by their C, H, and N analysis .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds, including variations similar to the query compound, offer enhanced stability and higher inhibition efficiencies, suggesting potential industrial applications in protecting metals against corrosion. They demonstrate the ability to adsorb onto surfaces by both physical and chemical means, underscoring their utility in material science and engineering (Hu et al., 2016).

Anticancer Activity

Research on benzamide derivatives, including those structurally related to 4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, indicates significant anticancer properties. These compounds have been synthesized and evaluated against various human cancer cell lines, showing promising GI50 values comparable to standard drugs. Their synthesis combines elements that are key to biological activity, highlighting their potential in medicinal chemistry and oncology research (Tiwari et al., 2017).

Enzyme Inhibition

Studies have also focused on the synthesis of benzothiazole and benzamide derivatives for enzyme inhibition applications. These compounds have been evaluated for their effects on various enzymes, demonstrating significant inhibitory activity. Such research suggests the potential of these compounds in the development of therapeutic agents targeting specific enzyme-related diseases (Alyar et al., 2019).

Material Science and Polymer Synthesis

In material science and polymer chemistry, benzamide derivatives have been utilized in the synthesis of well-defined aramides and block copolymers. These studies indicate the versatility of benzothiazole and benzamide compounds in creating materials with specific properties, including low polydispersity and defined molecular weight, which are crucial for applications in nanotechnology and material engineering (Yokozawa et al., 2002).

Antimicrobial Agents

The synthesis and biological evaluation of novel benzamide derivatives have shown significant antimicrobial activities. These compounds, including those with structural similarities to 4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, have been tested against a range of bacterial and fungal strains, demonstrating potent antibacterial and antifungal effects. This research underscores the potential of such compounds in addressing the challenge of microbial resistance and the development of new antimicrobial agents (Bikobo et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound 4-benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2 . The specifics of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The compound’s interaction with Carbonic anhydrase 2 suggests it may influence pathways involving carbon dioxide and bicarbonate conversion . The downstream effects of these interactions are still being studied.

Result of Action

Given its target, it is likely that the compound influences processes involving carbon dioxide and bicarbonate conversion .

Future Directions

The future directions in the research of benzothiazole derivatives involve further exploration of their anti-inflammatory properties and potential applications in the treatment of diseases involving inflammation . Further molecular docking studies are also suggested to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

4-benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-26(2)31(28,29)19-12-13-20-21(15-19)30-23(24-20)25-22(27)18-10-8-17(9-11-18)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZORKMOSJCEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide

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